Cathepsin Inhibitor I
Description
Overview of the Cathepsin Family of Proteases
Cathepsins are a group of proteases found in all animals and other organisms. wikipedia.org This family comprises approximately a dozen members, which are categorized based on their structure, the specific proteins they cleave, and their catalytic mechanism. wikipedia.org The majority of cathepsins are lysosomal proteases, functioning optimally at the low pH characteristic of lysosomes. wikipedia.org However, some cathepsins, like cathepsin K, can also function outside the cell. wikipedia.org
The cathepsin family is broadly classified into three main groups based on the key amino acid in their active site:
Cysteine Proteases: This is the largest group and includes cathepsins B, C, F, H, K, L, O, S, V, W, and X. smw.chmanchester.ac.uk They are involved in processes like protein degradation and apoptosis (programmed cell death). news-medical.net
Aspartyl Proteases: This group includes cathepsins D and E. smw.chmanchester.ac.uk Cathepsin D can be active at neutral pH and is implicated in tumor progression, while cathepsin E is found in the skin and immune cells. news-medical.net
Serine Proteases: This group includes cathepsins A and G. smw.chmanchester.ac.uk
The synthesis of cathepsins begins in the endoplasmic reticulum as inactive precursors called preprocathepsins. nih.govnih.gov After a signal peptide is removed, they become procathepsins and are transported to the Golgi apparatus and then to late endosomes, where they mature into active enzymes. nih.gov
Physiological Functions and Pathological Dysregulation of Cathepsins in Biological Systems
Cathepsins play a crucial role in maintaining cellular homeostasis through their involvement in a wide array of physiological processes. nih.govmaastrichtuniversity.nl Their primary function is the degradation of intracellular proteins within lysosomes, contributing to protein turnover and normal cell metabolism. nih.govmdpi.com Beyond this "housekeeping" role, cathepsins are integral to:
Immune Responses: They participate in both innate and adaptive immunity, including antigen processing and presentation by immune cells. smw.chnih.gov
Hormone and Growth Factor Processing: Some cathepsins are involved in the activation of hormones and growth factors. mdpi.com
Autophagy: They regulate the process of autophagy, which is essential for cellular cleaning and recycling. mdpi.com
Bone Remodeling: Cathepsin K, in particular, is vital for bone resorption by osteoclasts. wikipedia.orgmdpi.com
The dysregulation of cathepsin activity is implicated in a multitude of diseases. nih.govnih.gov Overexpression or altered activity of specific cathepsins has been linked to:
Cancer: Cathepsins B and L are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. wikipedia.orgresearchgate.net Cathepsin D can promote tumor growth and suppress the anti-tumor immune response. wikipedia.orgnews-medical.net
Cardiovascular Diseases: Extracellular cathepsins are often upregulated in cardiovascular pathologies. nih.govnih.gov
Neurodegenerative Disorders: Cathepsins are involved in the processing of proteins associated with conditions like Alzheimer's disease. smw.ch
Arthritis: Cathepsin K has been shown to play a role in the pathology of arthritis. wikipedia.org
Viral Infections: Cathepsins B and L are necessary for some viruses, like Ebola, to enter host cells. wikipedia.org
Strategic Importance of Cathepsin Inhibition in Biomedical Research
The critical involvement of cathepsins in numerous disease processes has made their inhibition a significant strategy in biomedical research and drug development. nih.govmaastrichtuniversity.nl The differential expression and activity of cathepsins in pathological states compared to normal physiological conditions present a therapeutic window for targeting these enzymes. nih.govnih.gov
The strategic importance of cathepsin inhibition lies in several key areas:
Therapeutic Drug Development: Cathepsin inhibitors are being actively investigated as potential treatments for a wide range of diseases, including cancer, osteoporosis, and autoimmune disorders. news-medical.netnih.govacs.org By blocking the activity of specific cathepsins, it is possible to interfere with disease progression. news-medical.net For instance, inhibiting cathepsins involved in extracellular matrix degradation can prevent cancer metastasis. news-medical.net
Understanding Disease Mechanisms: Selective inhibitors are invaluable tools for researchers to elucidate the specific roles of individual cathepsins in various diseases. By observing the effects of inhibiting a particular cathepsin, scientists can gain insights into its contribution to the disease process.
Diagnostic and Prognostic Markers: The levels of certain cathepsins or their endogenous inhibitors, cystatins, can serve as biomarkers for disease diagnosis and prognosis. manchester.ac.uknih.gov For example, elevated levels of specific cathepsins in tumors can be associated with a more aggressive disease and poorer outcomes. news-medical.net
The development of highly specific and potent inhibitors is a major focus of current research, aiming to maximize therapeutic efficacy while minimizing off-target effects. nih.govnih.gov
Cathepsin Inhibitor I: A Cysteine Protease Inhibitor
This compound is a cell-permeable, selective inhibitor of cysteine proteases. merckmillipore.comsigmaaldrich.com It is a valuable tool in research for studying the roles of specific cathepsins.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₅N₃O₆ | merckmillipore.comsigmaaldrich.com |
| Molecular Weight | 475.49 g/mol | sigmaaldrich.com |
| Appearance | White solid | sigmaaldrich.com |
| Purity | >90% (HPLC) | merckmillipore.comsigmaaldrich.com |
| Solubility | Soluble in DMSO, acetonitrile, and ethanol | sigmaaldrich.com |
| Half-life | 25 hours at 30°C and 300 hours at 0°C in buffered solution (pH 5-9) | merckmillipore.comsigmaaldrich.com |
Mechanism of Action and Selectivity
This compound functions as a cysteine protease inhibitor. merckmillipore.comsigmaaldrich.com It selectively inhibits several members of the cathepsin family, with varying degrees of potency.
The inhibitory activity of this compound is quantified by the second-order rate constant (k₂/Kᵢ), which reflects the efficiency of inhibition. The values for its primary targets are as follows:
| Target Protease | k₂/Kᵢ (M⁻¹sec⁻¹) | Source |
| Cathepsin L | 3.8 x 10⁵ | merckmillipore.comsigmaaldrich.com |
| Cathepsin S | 4.2 x 10⁴ | merckmillipore.comsigmaaldrich.com |
| Cathepsin B | 8.9 x 10³ | merckmillipore.comsigmaaldrich.com |
| Papain | 2.4 x 10³ | merckmillipore.comsigmaaldrich.com |
These values indicate that this compound is a particularly potent inhibitor of cathepsin L.
Research Applications and Findings
Due to its selective inhibitory action, this compound has been utilized in various research studies to probe the functions of cysteine cathepsins. For example, a compound identified as "Cathepsin G inhibitor I" has been shown to be a potent and selective inhibitor of cathepsin G, with an IC₅₀ of 53 nM. caymanchem.comglpbio.commedchemexpress.com This inhibitor demonstrates high selectivity for cathepsin G over other serine proteases like thrombin and trypsin. caymanchem.com Research has shown that at a concentration of 10 µM, it can inhibit the activation of IL-36 induced by cathepsin G in neutrophil degranulates. caymanchem.com Furthermore, it has been observed to reduce the secretion of IFN-γ and IL-17 from T cells and decrease the presentation of tetanus toxin C-fragments in B cells. caymanchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H25N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(2-amino-2-oxoethyl)-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |
InChI |
InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33) |
InChI Key |
IQOSOYJXVWLYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biochemical and Mechanistic Elucidation of Cathepsin Inhibitor I
Classification and General Mechanisms of Cathepsin Inhibition
The interaction between an inhibitor and an enzyme can be broadly categorized based on the nature and duration of the binding. These classifications are essential for understanding the inhibitor's efficacy and potential therapeutic applications.
Distinction Between Reversible and Irreversible Inhibition Modalities
Inhibition of enzyme activity can be either reversible or irreversible. Reversible inhibitors associate with the enzyme through non-covalent interactions and can be displaced, allowing the enzyme to regain activity. merckmillipore.com In contrast, irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. merckmillipore.com Cathepsin Inhibitor I is classified as an irreversible inhibitor of certain cysteine proteases. huji.ac.il This irreversibility stems from its mechanism of action, which involves the formation of a stable complex with the target enzyme.
Characterization of Covalent versus Non-Covalent Interaction Mechanisms
The nature of the chemical bonds formed between an inhibitor and an enzyme defines the interaction as either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are weaker and characteristic of reversible inhibitors. Covalent inhibitors, on the other hand, form a strong, stable chemical bond with the enzyme, often with a specific amino acid residue in the active site. merckmillipore.comresearchgate.net this compound functions as a covalent inhibitor, which contributes to its irreversible nature. huji.ac.il
Analysis of Competitive, Non-Competitive, and Allosteric Inhibition Paradigms
Enzyme inhibitors can be further classified based on their mode of binding relative to the enzyme's substrate.
Competitive inhibitors structurally resemble the substrate and bind to the active site, directly competing with the substrate. merckmillipore.com
Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. nih.gov
Allosteric inhibitors are a type of non-competitive inhibitor that bind to an allosteric site, inducing a conformational change that affects the active site's ability to bind the substrate. merckmillipore.comnih.gov
Some inhibitors may exhibit a mixed-inhibition mechanism , where they can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. nih.gov
Specificity Profile of this compound Against Target Cathepsins
This compound demonstrates a selective but not entirely specific profile against various cathepsin subtypes. Its efficacy is most pronounced against cysteine cathepsins.
Inhibition Kinetics Against Cysteine Cathepsins (e.g., Cathepsin B, L, S)
This compound is a known inhibitor of several cysteine cathepsins, including cathepsin B, L, and S. huji.ac.ilnih.gov It has been shown to effectively block the activity of these enzymes, which play roles in processes like protein degradation and apoptosis. psu.edunih.gov The inhibition of these cathepsins by this compound has been utilized in research to investigate their cellular functions. mdpi.comresearchgate.netaacrjournals.org
The potency of this compound against these cathepsins can be quantified by its inhibition constant (k2/Ki). The reported values indicate a high affinity for these enzymes:
Cathepsin B: 8.9 x 10³ M⁻¹ sec⁻¹ huji.ac.il
Cathepsin L: 3.8 x 10⁵ M⁻¹ sec⁻¹ huji.ac.il
Cathepsin S: 4.2 x 10⁴ M⁻¹ sec⁻¹ huji.ac.il
| Cathepsin Subtype | Inhibition Constant (k2/Ki) (M⁻¹ sec⁻¹) | Reference |
|---|---|---|
| Cathepsin B | 8.9 x 10³ | huji.ac.il |
| Cathepsin L | 3.8 x 10⁵ | huji.ac.il |
| Cathepsin S | 4.2 x 10⁴ | huji.ac.il |
Inhibition Kinetics Against Other Cathepsin Subtypes (e.g., Cathepsin K)
While highly effective against certain cysteine cathepsins, the inhibitory activity of this compound against other subtypes, such as Cathepsin K, is not as well-documented in the provided search results. However, it is known to inhibit papain, another cysteine protease, with a k2/Ki of 1.8 x 10³ M⁻¹ sec⁻¹. huji.ac.il The specificity of an inhibitor is a critical factor, as off-target effects can complicate the interpretation of experimental results. For instance, while some compounds are designed to be selective for a particular cathepsin, they may still exhibit inhibitory activity against other related proteases. sigmaaldrich.com
Characterization of Selectivity Over Other Proteases
This compound, a compound identified chemically as Z-Phe-Gly-NHO-Bz, demonstrates marked selectivity as a cysteine protease inhibitor. Its inhibitory profile is not uniform across all cathepsins or other related proteases, a characteristic that is crucial for its application as a specific tool in biochemical research. The selectivity is quantified by the second-order rate constant (k₂/Kᵢ), which reflects the efficiency of enzyme inactivation.
Research has established that this compound is a particularly potent inhibitor of cathepsin L, exhibiting the highest rate of inhibition for this enzyme compared to other tested cathepsins. merckmillipore.comsigmaaldrich.com Its efficacy against cathepsin S is also significant, though approximately an order of magnitude lower than for cathepsin L. The inhibitor is considerably less effective against cathepsin B and the plant cysteine protease papain. merckmillipore.comsigmaaldrich.com This differential activity underscores the importance of the enzyme's active site architecture in inhibitor recognition and binding.
A related compound, Z-Phe-Ala-diazomethylketone (Z-Phe-Ala-CHN₂), which shares the diazomethylketone warhead, has also been characterized. Studies on cysteine proteinases from Schistosoma mansoni revealed that Z-Phe-Ala-CHN₂ is a more potent inhibitor of both cathepsin L- and cathepsin B-like activities than the analog Z-Phe-Phe-CHN₂. uq.edu.au Peptidyl diazomethylketones are noted for their remarkable specificity for cathepsins, making them valuable for delineating the biological functions of these enzymes. nih.gov The selectivity of these inhibitors allows for targeted disruption of specific protease activities within complex biological systems.
Table 1: Selectivity Profile of this compound (Z-Phe-Gly-NHO-Bz) Against Various Cysteine Proteases
| Enzyme | k₂/Kᵢ (M⁻¹sec⁻¹) | Source |
|---|---|---|
| Cathepsin L | 3.8 x 10⁵ | merckmillipore.comsigmaaldrich.com |
| Cathepsin S | 4.2 x 10⁴ | merckmillipore.comsigmaaldrich.com |
| Cathepsin B | 8.9 x 10³ | merckmillipore.comsigmaaldrich.com |
| Papain | 2.4 x 10³ | merckmillipore.comsigmaaldrich.com |
Molecular Interaction Dynamics of this compound
The inhibitory mechanism of this compound is a two-stage process involving initial recognition and binding within the enzyme's active site, followed by irreversible covalent modification. The specificity of this interaction is largely dictated by the peptidic portion of the inhibitor, while the diazomethylketone group serves as the reactive "warhead". nih.govmdpi.com
The inhibitor's peptide sequence, such as Phenylalanine-Alanine (Phe-Ala) or Phenylalanine-Glycine (Phe-Gly), mimics the natural substrates of cathepsins. This allows it to be recognized by and fit into the substrate-binding cleft of the enzyme. The individual amino acid residues of the inhibitor occupy specific subsites (S-sites) within the active site. For instance, the P2 residue (e.g., Phe) and P1 residue (e.g., Ala) interact with the corresponding S2 and S1 pockets of the protease, respectively. The nature of these interactions, which include hydrogen bonds and hydrophobic contacts, determines the affinity and selectivity of the inhibitor for different cathepsins. acs.org The preference of cathepsin L for bulky hydrophobic residues at the S2 subsite explains the high potency of inhibitors containing a P2 phenylalanine.
Once the inhibitor is properly positioned within the active site, the warhead engages with the catalytic machinery. The diazomethylketone moiety is an electrophilic group that specifically targets the nucleophilic thiol of the active site cysteine residue (Cys25 in papain-family proteases). nih.govmdpi.com The reaction proceeds via alkylation of the cysteine's sulfhydryl group. This covalent modification forms a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation. nih.gov This mechanism distinguishes diazomethylketones from reversible inhibitors and ensures a long-lasting blockade of enzymatic activity.
The binding of an inhibitor to a protease can induce significant conformational changes in the enzyme. Cathepsin B, in particular, possesses a unique structural feature known as the "occluding loop," a flexible segment that can block the primed subsites (S' sites) of the substrate-binding cleft. researchgate.netnih.gov The conformation of this loop dictates the enzyme's activity, switching it between an endopeptidase (open conformation) and an exopeptidase (closed conformation). nih.gov
While direct crystallographic studies of this compound bound to a cathepsin are not widely available, the binding of other inhibitors to cathepsin B has been shown to stabilize the occluding loop in a specific conformation. nih.gov For irreversible inhibitors like this compound, the covalent modification of the active site cysteine effectively locks the enzyme-inhibitor complex into a final, stable conformation. The initial, non-covalent binding event positions the warhead, and the subsequent alkylation reaction makes this interaction permanent. This process would consequently restrict the dynamic movement of structural elements like the occluding loop, trapping the enzyme in an inactive state.
In other cathepsins, such as cathepsin L, which lack the occluding loop, the conformational changes upon inhibitor binding are likely more subtle and localized to the active site cleft. The covalent attachment of the inhibitor would still result in a static enzyme-inhibitor complex, preventing the conformational adjustments necessary for substrate binding and catalysis. For example, cathepsin L-mediated proteolysis is known to induce conformational changes in viral surface proteins to facilitate cell entry, an action that is blocked by effective inhibitors. unc.edu This highlights that preventing the enzyme's own necessary conformational dynamics is a key outcome of inhibition.
Biochemical Stability and Activity Maintenance in Research Systems
The utility of a biochemical inhibitor in experimental settings is highly dependent on its stability under various conditions. This compound demonstrates considerable stability, making it a reliable tool for in vitro and cell-based assays. merckmillipore.com
Its stability is pH and temperature-dependent. In buffered aqueous solutions across a pH range of 5 to 9, the inhibitor's half-life is approximately 25 hours at 30°C. merckmillipore.com This stability increases significantly at lower temperatures, with the half-life extending to 300 hours at 0°C. merckmillipore.com For long-term storage, reconstituted stock solutions, typically in solvents like DMSO, are stable for up to three months when kept frozen at -20°C. sigmaaldrich.com Furthermore, peptidyl diazomethylketones as a class are known to be sufficiently stable in the presence of thiol-containing reducing agents such as dithiothreitol (B142953) (DTT), which are common components in buffers for cysteine protease assays. uq.edu.au This robustness allows for consistent inhibitory activity throughout the course of typical experiments, from short-term enzymatic assays to longer-term cell culture treatments.
Table 2: Biochemical Stability of this compound (Z-Phe-Gly-NHO-Bz)
| Condition | Parameter | Value | Source |
|---|---|---|---|
| Buffered Solution (pH 5-9) | Half-life | ~25 hours at 30°C | merckmillipore.com |
| ~300 hours at 0°C | merckmillipore.com | ||
| Reconstituted Stock Solution (in DMSO) | Storage Stability | Up to 3 months at -20°C | sigmaaldrich.com |
Synthetic Strategies and Structure Activity Relationship Studies of Cathepsin Inhibitors, with Relevance to Cathepsin Inhibitor I
Synthetic Methodologies for Cathepsin Inhibitor Development
The development of potent and selective cathepsin inhibitors, including dipeptidyl nitriles like Cathepsin Inhibitor I, relies on robust synthetic methodologies. These strategies are often designed to be modular, allowing for the systematic variation of different parts of the molecule to explore the structure-activity relationship (SAR).
A prevalent method for synthesizing dipeptide nitrile inhibitors involves a multi-step sequence starting from commercially available N-protected amino acids. acs.org A general approach can be outlined as follows:
Amide Formation: An N-Boc-protected amino acid (representing the P2 residue) is activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). It is then reacted with ammonium (B1175870) hydroxide (B78521) to form the primary amide.
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, yielding an amino amide salt. acs.org
Peptide Coupling: The resulting amino amide (containing the P2 residue) is then coupled with a second N-protected amino acid or a heterocyclic carboxylic acid (representing the P3 residue). This step builds the dipeptide backbone.
Nitrile Formation: The crucial nitrile "warhead" is typically generated by dehydrating the C-terminal primary amide. This can be achieved using reagents like cyanuric chloride. medchemexpress.com
Solid-phase synthesis has also been employed to rapidly generate libraries of inhibitors for screening. jst.go.jp For instance, a resin can be loaded with an amino acid, and subsequent building blocks are added sequentially before the final inhibitor is cleaved from the resin. jst.go.jp This allows for the efficient creation of diverse compounds to probe the enzyme's active site. Other specialized strategies include the use of ring-closing metathesis (RCM) to construct complex cyclic scaffolds like the azepane ring found in some cathepsin K inhibitors. mcmaster.ca
For this compound, which is (S)-3-(tert-butyl)-N-(3-(3-chlorophenyl)-1-((cyanomethyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, the synthesis would involve coupling the N-terminal 1-methyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (the P3 moiety) with the core amino acid (S)-2-amino-3-(3-chlorophenyl)propanamide (the P2 moiety), followed by the introduction of the cyanomethyl group at the C-terminus. sigmaaldrich.comcaymanchem.com
Structure-Activity Relationship (SAR) Studies in Cathepsin Inhibitor Design
SAR studies are fundamental to transforming initial hit compounds into potent and selective drug candidates. For cathepsin inhibitors, these studies focus on optimizing the interactions between the inhibitor and the enzyme's active site, which is typically divided into subsites (S1, S2, S3, etc.) that accommodate the corresponding residues (P1, P2, P3, etc.) of the inhibitor.
The dipeptidyl nitrile class, to which this compound belongs, has been the subject of extensive SAR investigations. researchgate.netnih.gov These inhibitors act as reversible covalent inhibitors, where the nitrile group interacts with the catalytic cysteine residue (Cys25) in the enzyme's active site. acs.org
| Compound | Target Cathepsin | IC50 (nM) | pIC50 | Selectivity Profile | Reference |
| This compound | Cathepsin L | 12.58 | 7.9 | Selective over Cat L2, S, K, B | caymanchem.com |
| Cathepsin L2 | 199.53 | 6.7 | caymanchem.com | ||
| Cathepsin S | 1,000 | 6.0 | caymanchem.com | ||
| Cathepsin K | 3,162.27 | 5.5 | caymanchem.com | ||
| Cathepsin B | 6,309.57 | 5.2 | caymanchem.com | ||
| Compound 6 (dipeptide nitrile) | Cathepsin S | 11,000 | - | Inverting P2 Leu stereochemistry results in weak activity | acs.org |
| Compound 29 (dipeptide nitrile) | Cathepsin S | 41 | - | n-butylglycine at P2 improves binding | acs.org |
The potency of dipeptidyl nitrile inhibitors is heavily influenced by the nature of the P1, P2, and P3 substituents, as well as the electrophilic nitrile "warhead." acs.orgmedchemexpress.com
The Nitrile Warhead: The nitrile group is the critical electrophilic moiety that forms a reversible covalent thioimidate adduct with the thiolate of the active site Cys25. Its presence is a cornerstone of the inhibitory activity for this class of compounds. acs.org
P1 and P1' Moieties: In this compound, the P1 side chain is a 3-chlorobenzyl group, and the P1' group is a cyanomethylamine. The P1 group occupies the S1 pocket of the enzyme, a primary determinant of specificity. The cyanomethylamine extends into the S1' subsite.
P2 Substituent: The P2 position is crucial for anchoring the inhibitor in the active site cleft. SAR studies on related dipeptide nitriles for Cathepsin S revealed that increasing the length of straight-chain alkyl groups at P2 (e.g., changing from alanine (B10760859) to n-butylglycine) significantly improved potency. acs.org In this compound, the P2 residue is a derivative of 3-chlorophenylalanine, which fits into the large, hydrophobic S2 pocket of Cathepsin L. The stereochemistry at this position is critical; inverting the stereocenter of the P2 leucine (B10760876) in a related inhibitor led to a dramatic loss of activity. acs.org
P3 Group: The P3 moiety interacts with the S3 subsite of the enzyme. For this compound, this is a 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamide group. sigmaaldrich.com This large, heterocyclic group contributes significantly to the binding affinity and can be modified to fine-tune selectivity and pharmacokinetic properties.
Achieving selectivity is a major challenge in designing cathepsin inhibitors due to the high structural homology among the family members. However, subtle differences in the shapes and properties of the active site subsites can be exploited. researchgate.net
This compound demonstrates good selectivity for Cathepsin L over other cathepsins like B, K, and S. caymanchem.com This is achieved by optimizing the fit of the P1, P2, and P3 moieties to the corresponding S1, S2, and S3 subsites of Cathepsin L. nih.gov
Exploiting the S2 Subsite: The S2 pocket is a major driver of potency and selectivity. Cathepsin L has a large and deep S2 pocket that can accommodate bulky hydrophobic residues like leucine or phenylalanine derivatives. The 3-chlorophenylalanine core of this compound is well-suited for this pocket.
Targeting the S3 and S1' Subsites: Full occupancy of the S2, S3, and S1' subsites is often required for potent inhibition. selleck.co.jp The bulky pyrazole (B372694) group at P3 and the cyanomethylamine at P1' in this compound are designed to make favorable contacts in the S3 and S1' subsites of Cathepsin L, respectively, contributing to both potency and selectivity.
Avoiding Off-Target Reactivity: A key design principle is to use a reversible covalent mechanism, like that of the nitrile warhead, rather than an irreversible one. Irreversible inhibitors carry a higher risk of immunogenicity and off-target effects due to permanent protein modification. acs.org
Computational chemistry and structure-based drug design are indispensable tools in the development of modern enzyme inhibitors. researchgate.net For the dipeptidyl nitrile class, X-ray crystallography has been particularly informative.
The paper describing this compound and its analogs explicitly mentions using the crystal structure of a protein-ligand complex to rationalize the observed SAR. nih.gov By visualizing how inhibitors bind to the active site, researchers can understand why certain structural modifications lead to increased potency or selectivity. For example, X-ray structures can reveal key hydrogen bonds between the inhibitor and the enzyme backbone, such as the interaction between the inhibitor's peptide backbone and Gly66 of the enzyme, which is critical for affinity in many cathepsins. selleck.co.jp
Molecular docking studies are used to predict the binding poses of newly designed inhibitors, allowing for a prioritization of synthetic targets. selleck.co.jp Furthermore, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the free energy of binding, providing a more quantitative prediction of inhibitor potency. chembk.com These in silico approaches accelerate the design-synthesize-test cycle, leading to the more rapid discovery of potent and selective inhibitors like this compound. researchgate.net
Preclinical Investigations of Cathepsin Inhibitor I in Disease Models
Role in Oncological Research Models
The overexpression and altered localization of certain cathepsins are hallmarks of many cancers, where they contribute to the degradation of the extracellular matrix (ECM), promoting tumor growth, invasion, and the formation of metastases. mdpi.comnih.gov Consequently, the inhibition of cathepsins is a significant area of investigation in cancer therapy.
Inhibition of Tumor Progression and Metastasis in In Vitro and In Vivo Cancer Models
Cathepsin inhibitors have demonstrated the ability to impede key processes in cancer progression across a variety of preclinical models. The mechanism often involves preventing the breakdown of the ECM, which is a critical barrier to tumor cell invasion. mdpi.comfrontiersin.org
In vitro studies using cell-based functional assays show that selective cathepsin inhibitors can significantly reduce tumor cell migration and invasion. nih.govnih.gov For instance, simultaneous inhibition of cathepsins B and X has been shown to have a synergistic effect in impairing tumor progression processes. nih.gov In vivo, administration of cathepsin inhibitors in mouse models of cancer has resulted in a significant reduction in tumor growth and metastasis. nih.govuni-lj.si For example, the selective cathepsin B inhibitor CA-074 was found to reduce bone metastasis in a breast cancer model. aacrjournals.org Similarly, the cathepsin X inhibitor Z9 was shown to impair tumor progression in two independent breast cancer mouse models. nih.govnih.gov Broad-spectrum cathepsin inhibitors have also proven effective; JPM-OEt reduced tumor growth and invasion in a pancreatic cancer model, and E-64 has been shown to reduce breast and ovarian cancer metastasis. d-nb.inforesearchgate.net
| Inhibitor/Target | Cancer Model | Key Findings | Reference(s) |
| Cathepsin X Inhibitor (Z9) | MMTV-PyMT Breast Cancer (in vivo) | Significantly reduced tumor progression. | nih.govnih.gov |
| Cathepsin B Inhibitor (CA-074) | 4T1.2 Breast Cancer Bone Metastasis (in vivo) | Reduced collagen I degradation and bone metastasis. | aacrjournals.org |
| Cathepsin L Inhibitor (KGP94) | PC-3ML Prostate Cancer Bone Metastasis (in vivo) | Reduced metastatic tumor burden and improved survival. | nih.govnih.gov |
| Broad-Spectrum Inhibitor (VBY-825) | Pancreatic Islet Cancer (in vivo) | Significantly decreased tumor burden and number. | nih.govoncotarget.com |
| Broad-Spectrum Inhibitor (JPM-OEt) | Rip1-Tag2 Pancreatic Cancer (in vivo) | Demonstrated significant anti-tumor efficacy. | d-nb.info |
Modulation of Angiogenesis in In Vitro and In Vivo Tumor Microenvironments
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Cathepsins, particularly those secreted into the tumor microenvironment, play a significant role in this process. frontiersin.orgfrontiersin.org Cathepsin L, for example, can be secreted by tumor cells and act on endothelial cells in a paracrine manner to stimulate migration, invasion, and proliferation—all key steps in angiogenesis. nih.gov
Preclinical studies have shown that inhibiting cathepsin activity can effectively suppress tumor angiogenesis. frontiersin.org
In Vitro Findings : Treatment with the cathepsin L inhibitor KGP94 led to a significant suppression of angiogenic properties in endothelial cells, including sprouting, tube formation, and proliferation. nih.gov A dipeptidyl nitrile inhibitor of cathepsin S was also found to significantly reduce endothelial tubule formation by HUVEC cells. d-nb.info
In Vivo Findings : In a mouse model of breast cancer, tumor cell-induced angiogenesis was significantly reduced by either genetic knockdown of cathepsin L or treatment with the inhibitor KGP94. nih.gov Likewise, the broad-spectrum inhibitor VBY-825 potently inhibited angiogenesis in tumor cell line co-cultures and in 3D tumor cell growth assays. aacrjournals.org
This anti-angiogenic effect is a key mechanism by which cathepsin inhibitors can limit tumor growth and the development of metastases. nih.gov
Specific Applications in Organ-Specific Cancer Models (e.g., Pancreatic, Breast, Lung, Prostate)
The therapeutic potential of cathepsin inhibitors has been evaluated in models of various organ-specific cancers where these proteases are known to be upregulated.
Pancreatic Cancer : This malignancy is associated with elevated levels of cathepsins B, L, and S. oncotarget.comnih.gov In a preclinical model of pancreatic islet cancer, the reversible inhibitor VBY-825, which targets cathepsins B, L, S, and V, was found to significantly decrease tumor burden. nih.govoncotarget.com
Breast Cancer : Multiple cathepsins are implicated in breast cancer. Selective inhibition of cathepsin B with the inhibitor CA-074 reduced bone metastasis in an animal model. aacrjournals.org In models of triple-negative breast cancer, interference with cathepsin S activity through pharmacological inhibition has been shown to prevent invasion and metastasis. nih.gov Furthermore, the cathepsin X inhibitor Z9 significantly reduces tumor progression in breast cancer mouse models. nih.gov
Lung Cancer : Overexpression of cathepsins has been noted in lung cancer. mdpi.com Studies show that cathepsin V can drive lung cancer progression, suggesting its inhibition as a therapeutic strategy. nih.gov Additionally, novel inhibitors specific to cathepsin K have been shown to block its activity in human lung cancer tissue, indicating potential clinical applications. acs.org
| Cancer Type | Inhibitor/Target | Model System | Outcome | Reference(s) |
| Pancreatic | VBY-825 (Cathepsin B, L, S, V) | Rip1-Tag2 Mouse Model | Reduced tumor burden and number. | nih.govoncotarget.com |
| Breast | CA-074 (Cathepsin B) | 4T1.2 Mouse Model | Reduced bone metastasis. | aacrjournals.org |
| Breast | Z9 (Cathepsin X) | MMTV-PyMT Mouse Model | Impaired tumor progression. | nih.govnih.gov |
| Prostate | KGP94 (Cathepsin L) | PC-3ML Xenograft Mouse Model | Reduced bone metastasis, angiogenesis, and improved survival. | nih.govnih.gov |
| Lung | GD20, GD38 (Cathepsin K) | Human Lung Cancer Tissue (ex vivo) | Inhibited CTSK activity. | acs.org |
Efficacy in Neurodegenerative Disease Models
Emerging evidence implicates cathepsins in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govfrontiersin.org Their roles are linked to neuroinflammatory processes and the degradation of key proteins like amyloid-β (Aβ) and α-synuclein. nih.govfrontiersin.org Dysregulated cathepsin activity can contribute to chronic inflammation, protein aggregation, and neuronal dysfunction. nih.gov
In models of Alzheimer's disease , cathepsins are involved in both the production and clearance of Aβ. nih.gov For example, the "cystatin C-cathepsin B axis" suggests that the endogenous inhibitor cystatin C regulates Aβ by inhibiting cathepsin B. mdpi.com Cathepsin D is also a predominant Aβ-degrading protease. nih.gov
In models of Parkinson's disease , cathepsin X expression is strongly upregulated in damaged dopaminergic neurons. mdpi.comuni-lj.si Due to its harmful role in inflammation-induced neurodegeneration, the inhibition of cathepsin X is being explored as a potential therapeutic intervention for Parkinson's disease. uni-lj.si
Studies in animal models of multiple sclerosis (EAE) suggest that inhibiting multiple cysteine cathepsins, such as B, L, and S, may ameliorate the autoimmune disorder. mdpi.compreprints.org
Application in Inflammatory and Autoimmune Disease Models
Cathepsins are key mediators in inflammatory and autoimmune responses, making their inhibition a promising therapeutic strategy. smw.chnih.gov They are involved in processing cytokines and chemokines and play a critical role in the adaptive immune system through antigen presentation. nih.gov
Immunomodulatory Effects, Including Antigen Presentation Pathways
A primary immunomodulatory function of certain cathepsins, especially cathepsin S, is their essential role in the major histocompatibility complex (MHC) class II antigen presentation pathway. tandfonline.comresearchgate.net Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii) chaperone molecule in antigen-presenting cells (APCs). tandfonline.comresearchgate.net This step is crucial for allowing antigenic peptides to bind to the MHC class II molecule for presentation to CD4+ T-cells, thereby initiating an adaptive immune response. researchgate.net
Inhibition of cathepsin S has been shown to effectively modulate immune responses in preclinical models.
Administration of a cathepsin S inhibitor to mice resulted in the accumulation of an MHC class II-associated Ii breakdown product, which attenuated the formation of class II-peptide complexes and inhibited antigen presentation. jci.org
In a mouse model of Sjögren's syndrome, a cathepsin S inhibitor was effective in preventing the development of autoimmune lesions in the salivary and lacrimal glands. tjr.org.tr
Pharmacological inhibition of cathepsin S has been shown to impair Ii processing and antigen presentation, and chemical or genetic ablation of this enzyme attenuates Th1-driven autoimmune disease in various mouse models. smw.ch
Beyond cathepsin S, cathepsin C is also a target in chronic inflammatory diseases because it is the key enzyme for activating serine proteinases in neutrophils, which are major contributors to tissue damage in these conditions. lestudium-ias.com
Attenuation of Inflammatory Responses
Cathepsin inhibitors have been identified as potential agents for modulating inflammatory and autoimmune diseases. patsnap.com Specifically, Cathepsin S plays a crucial role in the process of antigen presentation and the subsequent activation of immune cells. By inhibiting Cathepsin S, it is possible to modulate the immune response and thereby reduce inflammation. patsnap.com This mechanism suggests potential benefits in conditions such as rheumatoid arthritis and multiple sclerosis. patsnap.com
In the context of atherosclerosis, which is characterized by inflammatory plaques, cathepsin protease activity is significantly elevated in the macrophages of these vulnerable plaques and is a contributor to plaque instability. plos.orgnih.gov A broad-spectrum cathepsin inhibitor, GB111-NH2, has been shown to selectively induce apoptosis in macrophages within excised human atherosclerotic plaques. plos.org This targeted depletion of macrophages is suggested to attenuate local inflammation and enhance plaque stability. plos.org
Furthermore, the weak cathepsin B and L inhibitor, Z-Phe-Ala-diazomethylketone (PADK), has been found to enhance lysosomal cathepsin levels at low concentrations. nih.gov This action promotes the protective clearance of pathological protein aggregates, such as those found in Alzheimer's disease, which are associated with inflammatory responses in the brain. nih.govaginganddisease.org
Studies in Bone Homeostasis and Remodeling Models (e.g., Osteoporosis)
Cathepsin K is a key cysteine protease derived from osteoclasts and plays a significant role in bone resorption. researchgate.netnih.gov Consequently, inhibitors of Cathepsin K have been investigated as a therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis. patsnap.comnih.gov
Preclinical studies have demonstrated that inhibiting Cathepsin K can suppress bone resorption. researchgate.net For instance, the Cathepsin K inhibitor odanacatib (B1684667) has been shown to decrease bone resorption markers and increase bone mineral density (BMD) in ovariectomized rabbit and monkey models of osteoporosis. tandfonline.com Similarly, another inhibitor, balicatib, led to an increase in BMD in the lumbar spine, femur, and hips in a clinical study. tandfonline.commdpi.com The inhibitor ONO-5334 has also been shown to prevent the decrease in BMD in an ovariectomized cynomolgus monkey model. tandfonline.com
A key finding from these studies is that Cathepsin K inhibitors appear to uncouple bone resorption from bone formation. Unlike other antiresorptive agents that inhibit both processes, Cathepsin K inhibitors reduce bone resorption while having a lesser effect on bone formation. nih.govoup.com This is significant because it suggests a potential to reduce bone loss without compromising the bone's natural rebuilding process. oup.com It is proposed that by preventing aggressive bone resorption, these inhibitors also favor the communication between osteoclasts and osteoblasts, thereby promoting the initiation of new bone formation. oup.com
Investigation in Cardiovascular Disease Models (e.g., Atherosclerosis, Calcification)
The role of cathepsins in cardiovascular diseases, particularly atherosclerosis and associated calcification, is well-documented. nih.govjst.go.jp These proteases contribute to the degradation of the extracellular matrix, a key process in the development and instability of atherosclerotic plaques. nih.govkoreamed.org
In preclinical models, the inhibition of cathepsins has shown promise in mitigating atherosclerosis. For example, a specific Cathepsin S inhibitor was found to reduce the size of atherosclerotic plaques in male and female ApoE-/- mice by 36% and 68%, respectively. researchgate.netfrontiersin.org This was accompanied by a significant reduction in elastin (B1584352) lamina breaks, plaque macrophages, and buried fibrous caps. researchgate.netfrontiersin.org Another study using a different Cathepsin S inhibitor, RO5444101, also demonstrated an attenuation of atherosclerosis progression in a mouse model. nih.govfrontiersin.org The mechanism appears to involve the reduction of macrophage accumulation, elastin degradation, and calcification within the plaques. nih.govresearchgate.net
Furthermore, a broad-spectrum cathepsin inhibitor, GB111-NH2, was shown to induce apoptosis in 55%±10% of macrophages within excised human atherosclerotic plaques, compared to a basal apoptosis rate of 22%±7%. plos.org This selective elimination of inflammatory macrophages is thought to increase plaque stability. plos.org
Cathepsins are also implicated in cardiovascular calcification, a serious complication that can lead to plaque rupture and aortic valve stenosis. researchgate.netahajournals.org Studies suggest that Cathepsin S, in particular, may promote calcification by inducing the transformation of mesenchymal cells into osteochondrogenic phenotypes. researchgate.net Therefore, inhibitors of Cathepsin S are being investigated as a potential intervention to reduce cardiovascular calcification. researchgate.net
Contributions to Antiviral Research in Viral Pathogenesis Models (e.g., SARS-CoV-2)
Cathepsins, particularly Cathepsin L, play a critical role in the entry of several viruses into host cells, including coronaviruses like SARS-CoV-2. pnas.orgplos.org These proteases are involved in the cleavage and activation of the viral spike (S) protein, which is a necessary step for the virus to fuse with the host cell membrane and release its genetic material. pnas.orgnih.gov This has made cathepsin inhibitors a significant area of focus in antiviral research. nih.govresearchgate.net
Preclinical studies have demonstrated that inhibiting Cathepsin L can effectively block the entry of SARS-CoV-2. nih.govmdpi.com For instance, in vitro experiments have shown that Cathepsin L inhibition can decrease virus entry by over 76%. nih.gov Several small molecule inhibitors targeting Cathepsin L have been identified through screening efforts and have shown antiviral activity against SARS-CoV-2 in cell-based assays. mdpi.comacs.org
The inhibitor Z-Tyr-Ala-CHN2 was identified from a phenotypic screen and found to exert sub-micromolar antiviral activity against SARS-CoV-2 by targeting Cathepsin L. mdpi.com Another inhibitor, MDL-28170, also blocked SARS-CoV infection in cells lacking the TMPRSS2 protease, highlighting the importance of the cathepsin-dependent entry pathway. plos.org Furthermore, dual inhibition of Cathepsin B and TMPRSS2 has been shown to robustly decrease SARS-CoV-2 infection in human-induced pluripotent stem cell models. nih.gov
The table below summarizes the effects of various cathepsin inhibitors on SARS-CoV-2 entry and replication in preclinical models.
| Inhibitor | Target Cathepsin(s) | Model System | Key Finding |
| Z-Tyr-Ala-CHN2 | Cathepsin L | VeroE6, A549-hACE2, HeLa-hACE2 cells | Sub-micromolar antiviral activity against SARS-CoV-2. mdpi.com |
| MDL-28170 | Cathepsin L | TMPRS2- HeLa-ACE2 cells | Blocked SARS-CoV infection. plos.org |
| Cathepsin L Inhibitor III | Cathepsin L | TMPRS2- HeLa-ACE2 cells | 80% inhibition of pseudotype SARS-CoV infection. plos.org |
| CA-074 | Cathepsin B | Human embryonic kidney 293 cells | Did not show a marked effect on SARS-CoV-2 entry. plos.org |
| Dual Inhibition | Cathepsin B and TMPRSS2 | ACE2-iPSCs | Robustly decreased SARS-CoV-2 infection. nih.gov |
| Peptide nitrile 11e | Cathepsin L, Cathepsin S | Calu-3 cells | Promising antiviral activity with an EC50 value of 38.4 nM. acs.org |
Insights from Parasitic Disease Models
Cysteine proteases, which are homologous to human cathepsins, are essential for the survival and pathogenesis of numerous protozoan and helminth parasites. nih.govplos.org This has made them attractive targets for the development of new antiparasitic drugs. who.intgoogle.com
In Trypanosoma cruzi, the causative agent of Chagas disease, the cysteine protease cruzain (also known as cruzipain) is a key drug target. nih.govplos.org Inhibitors of cruzain have been shown to arrest the development of T. cruzi in vitro and even cure the infection in mouse models. nih.govrupress.org For example, fluoromethyl ketone-derivatized pseudopeptides rescued mice from a lethal infection. rupress.org Reversible nitrile-containing cruzipain inhibitors have also demonstrated high efficacy in preclinical models of acute Chagas disease. nih.gov
Similarly, in Trypanosoma brucei, the parasite responsible for African sleeping sickness, the cysteine proteases rhodesain and a cathepsin-B like protease are considered potential drug targets. nih.govplos.org In the context of malaria, proteases produced by Plasmodium falciparum are crucial for the digestion of hemoglobin, which is the parasite's primary source of amino acids. nih.gov
The vinyl sulfone inhibitor K777, originally developed as an inhibitor of human Cathepsin S, has shown efficacy in animal models of Chagas disease, schistosomiasis, and hookworm infection. plos.org In Toxoplasma gondii, the specific Cathepsin C inhibitor, Gly-Phe-dimethylketone, was found to reduce intracellular parasite growth and proliferation, limiting the infection in a chick embryo model. who.intnih.gov
The following table provides a summary of the effects of cathepsin inhibitors in various parasitic disease models.
| Parasite | Target Protease | Inhibitor Class/Example | Key Finding |
| Trypanosoma cruzi | Cruzain | Fluoromethyl ketone-derivatized pseudopeptides | Rescued mice from lethal infection. rupress.org |
| Trypanosoma cruzi | Cruzain | Nitrile-containing inhibitors | Highly efficacious in a preclinical model of acute Chagas disease. nih.gov |
| Toxoplasma gondii | Cathepsin C | Gly-Phe-dimethylketone | Reduced parasite intracellular growth and proliferation. nih.gov |
| Various | Cysteine proteases | K777 (vinyl sulfone) | Effective in animal models of Chagas disease, schistosomiasis, and hookworm infection. plos.org |
Research Methodologies and Advanced Tools Utilizing Cathepsin Inhibitor I
In Vitro Enzymatic Assays and Kinetic Analysis
In vitro enzymatic assays are fundamental for characterizing the inhibitory activity of compounds like Cathepsin Inhibitor I. These assays typically involve purified cathepsin enzymes and a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage. The rate of product formation is measured to determine enzyme activity.
Kinetic analysis is employed to understand the mechanism of inhibition. For instance, a study on a novel thiocarbazate inhibitor of human cathepsin L demonstrated a slow onset of inhibition, with the IC50 value decreasing significantly after pre-incubation with the enzyme. nih.gov This suggests a time-dependent interaction between the inhibitor and the enzyme. The reversibility of inhibition can be assessed by diluting the enzyme-inhibitor complex and observing the recovery of enzymatic activity. nih.gov
Different cathepsins can be assayed using specific fluorogenic substrates. For example, Z-Phe-Arg-AMC is used for cathepsin K and L, while Z-Val-Val-Arg-AMC is specific for cathepsin S. mdpi.com The fluorescence intensity is monitored using a microplate reader to measure the amount of AMC (7-amino-4-methylcoumarin) released. nih.gov
Table 1: Examples of Substrates and Inhibitors in Cathepsin Enzymatic Assays
| Enzyme | Substrate | Inhibitor Example | Kinetic Parameter | Reference |
|---|---|---|---|---|
| Cathepsin L | Z-Phe-Arg-AMC | SID 26681509 (thiocarbazate) | IC50, Slow-binding | nih.gov |
| Cathepsin K | Cbz-Gly-Pro-Arg-AMC | Gü1303 (azadipeptide nitrile) | Ki | nih.gov |
| Cathepsin S | Z-Val-Val-Arg-AMC | Gallium ions (Ga³⁺) | Inhibition Constant | mdpi.com |
Cell-Based Assays for Cellular Activity and Functional Assessment
Cell-based assays are critical for evaluating the efficacy of inhibitors within a cellular context, providing insights into their ability to penetrate cell membranes and engage with target cathepsins in their native environment. nih.gov These assays can measure various cellular processes that are influenced by cathepsin activity.
One common approach is to use cell lines, such as the human embryonic kidney (HEK293) cells or cancer cell lines like HepG2 and Huh-7, to assess the impact of inhibitors on cell viability and proliferation. researchgate.net For example, the inhibition of extracellular cathepsin B was shown to significantly decrease the viability of liver cancer cell lines. researchgate.net
Another application is in studying the role of cathepsins in specific cellular functions like apoptosis. biocompare.com Assays that measure caspase activity or use Annexin V staining can be employed to determine if inhibiting cathepsins induces or prevents programmed cell death. biocompare.com Furthermore, the involvement of cathepsins in cellular invasion can be studied using invasion assays where cells migrate through a membrane coated with extracellular matrix components. biocompare.com
To quantify cathepsin activity directly within viable cells, a microplate assay using derivatives of 4-methoxy-β-naphthylamine has been developed. tandfonline.com This method allows for the determination of cathepsin B, H, K, and L activities without cell fixation, offering a more accurate representation of the enzymatic activity in intact cells. tandfonline.com The specificity of these assays can be enhanced by using a combination of partially selective substrates and inhibitors. tandfonline.com For example, the specific inhibitor CA-074 can be used to distinguish cathepsin B activity from that of other cathepsins. nih.gov
Ex Vivo Tissue Analysis and Imaging Techniques in Model Systems
Ex vivo analysis of tissues from model systems provides a valuable platform to study the effects of cathepsin inhibitors in a more complex biological environment. This methodology bridges the gap between in vitro assays and in vivo studies.
A common technique involves treating freshly excised tissues with a cathepsin inhibitor and then assessing cellular changes. For instance, human atherosclerotic plaques treated with the cathepsin inhibitor GB111-NH2 showed a specific induction of apoptosis in macrophages, as visualized by confocal microscopy staining for CD68 (a macrophage marker) and cleaved caspase-3 (an apoptosis marker). plos.orgnih.gov This demonstrated the potential of cathepsin inhibition to reduce inflammation in atherosclerotic plaques. plos.orgnih.gov
Similarly, ex vivo studies on brain tissue from rodent models of epilepsy have utilized fluorescent activity-based probes (ABPs) to assess cathepsin activity. acs.org Incubation of brain extracts with the probe GB123 resulted in specific binding to cathepsins, which was blocked by pretreatment with the inhibitor GB111-NH2. acs.org These experiments help to validate the target engagement of inhibitors and probes in a tissue context.
Ex vivo imaging of excised tumors from animal models is another powerful application. Following systemic administration of a fluorescent probe, tumors can be excised and imaged to analyze the distribution of the probe within the tumor tissue. nih.gov This allows for a detailed examination of probe accumulation and specificity at the microscopic level.
Application of Activity-Based Probes (ABPs) in Research
Activity-based probes (ABPs) are powerful chemical tools that covalently bind to the active site of enzymes in an activity-dependent manner. plos.org This feature makes them highly specific for detecting and quantifying the active form of enzymes like cathepsins.
Quenched fluorescent ABPs (qABPs) are particularly useful as they only become fluorescent upon binding to their target, minimizing background signal. plos.org These probes have been successfully used for non-invasive in vivo imaging of atherosclerotic plaques in murine models, accurately identifying cathepsin activity within plaque macrophages. plos.orgnih.gov The covalent nature of the ABP-enzyme bond also allows for subsequent biochemical analyses such as fluorescent microscopy, FACS, and gel electrophoresis. plos.org
ABPs can be used to screen for the efficacy of potential therapeutic inhibitors. plos.org For instance, the ability of a cathepsin inhibitor to block the binding of an ABP to its target enzyme provides a direct measure of the inhibitor's potency and target engagement in a complex biological sample. acs.org
The application of ABPs extends to various disease models, including cancer, where they have been used for in vivo visualization of breast tumors in mouse models. researchgate.net Furthermore, ABPs coupled with photosensitizers (PS-ABPs) have been developed for photodynamic therapy, enabling the targeted destruction of tumor-associated macrophages that express high levels of cathepsins. mdpi.com
Table 2: Examples of Activity-Based Probes for Cathepsin Research
| Probe Name | Target Cathepsins | Application | Key Finding | Reference |
|---|---|---|---|---|
| GB123 | B, L, S | Ex vivo brain tissue analysis | Specific binding to brain cathepsins | acs.org |
| GB137 | B, L, S | Ex vivo brain tissue analysis | Higher binding in epileptic vs. naïve brains | acs.org |
| VGT-309 | B, L, S, X | In vivo tumor imaging | Highly specific tumor cell labeling | stanford.edu |
Development of Novel Assays and High-Throughput Screening Platforms for Inhibitor Discovery
The search for novel and more selective cathepsin inhibitors has driven the development of innovative assay technologies and high-throughput screening (HTS) platforms. HTS allows for the rapid screening of large libraries of small molecules to identify potential drug candidates. asm.org
One novel HTS assay was developed based on peptides derived from the glycoproteins of viruses like SARS-CoV and Ebola, which rely on cathepsin L for cell entry. asm.org This assay was used to screen a library of 5,000 small molecules and identified a compound that could inhibit the cathepsin L-mediated cleavage of these viral peptides. asm.org
Droplet electrospray ionization mass spectrometry (DESI-MS) has been adapted to create a high-throughput "MS Plate Reader" for label-free screening of enzyme inhibitors. acs.org This system was successfully used to screen 1280 chemicals for cathepsin B modulators in just 45 minutes, identifying several new potential inhibitors. acs.org
Fluorometric assays are also widely adapted for HTS. Commercially available kits, such as the Cathepsin L Inhibitor Screening Kit, utilize a synthetic AFC-based peptide substrate. abcam.com In the presence of an inhibitor, the cleavage of the substrate and subsequent release of the fluorescent AFC molecule is reduced, providing a simple and adaptable method for screening potential inhibitors. abcam.com The quality and suitability of an HTS assay are often evaluated using a screening window coefficient, known as the Z-factor, to ensure accuracy and reliability. researchgate.net
Purification and Characterization of Endogenous or Novel Cathepsin Inhibitors for Comparative Studies
The purification and characterization of naturally occurring cathepsin inhibitors from various sources are essential for comparative studies and for understanding the endogenous regulation of cathepsin activity. These studies can also lead to the discovery of novel inhibitor scaffolds.
A common purification strategy involves multiple chromatographic steps. For example, a cathepsin B inhibitor from sunflower seeds was purified using ammonium (B1175870) sulfate (B86663) precipitation followed by gel filtration and anion exchange chromatography. tandfonline.com Similarly, a cathepsin inhibitor from catfish muscle was purified through ammonium sulfate precipitation, ion exchange chromatography, and gel filtration. upm.edu.myresearchgate.net
Throughout the purification process, the inhibitory activity of the fractions is monitored using an appropriate assay, such as measuring the inhibition of cathepsin activity against a substrate like hemoglobin. upm.edu.myresearchgate.net Once purified, the inhibitor is characterized in terms of its molecular weight, which can be estimated by SDS-PAGE and MALDI-TOF mass spectrometry. tandfonline.com The N-terminal amino acid sequence can also be determined to identify the protein. tandfonline.com
The purified inhibitors are then characterized for their biochemical properties, including optimal pH and temperature for activity and stability. researchgate.net For instance, the catfish cathepsin inhibitor was found to be most stable at pH 8.0 and at temperatures between 10-50°C. researchgate.net Comparative studies can be performed by testing the purified inhibitor against known cathepsins and comparing its activity to commercially available inhibitors. upm.edu.my These studies contribute to a deeper understanding of protease regulation and may provide new leads for therapeutic development.
Future Research Directions and Unanswered Questions Regarding Cathepsin Inhibitor I
Strategies for Further Enhancing Inhibitor Potency and Specificity
A primary challenge in the development of cathepsin inhibitors is achieving high potency while maintaining specificity for the target enzyme. mdpi.comspringernature.com Given the structural similarities among cathepsins, particularly within the same family, developing inhibitors that can distinguish between them is crucial to minimize off-target effects. mdpi.com
Future strategies to enhance potency and specificity are likely to include:
Structure-Based Drug Design: Advanced computational modeling and X-ray crystallography can provide detailed insights into the active sites of different cathepsins. mdpi.comnih.gov This information can guide the design of inhibitors with chemical modifications that favor binding to the unique structural features of Cathepsin Inhibitor I's target, thereby increasing both potency and selectivity. nih.gov
Novel Chemical Scaffolds: Exploration of new chemical frameworks beyond traditional peptide-based inhibitors is a promising avenue. mdpi.com Non-basic scaffolds, for instance, may help to avoid the lysosomotropic properties that can lead to off-target effects. mdpi.comnih.gov The development of non-natural peptide inhibitors (NNPIs) and screening of NNPI libraries have shown promise in identifying potent and specific inhibitors. springernature.com
Nanotechnology-Based Delivery: Encapsulating inhibitors within nanoparticles, such as graphene oxide or gold nanoparticles, could improve their delivery to specific tissues or cellular compartments, thereby increasing their effective concentration at the target site and reducing systemic exposure. frontiersin.orgresearchgate.net
Elucidation of Novel Biological Targets and Comprehensive Off-Target Profiling in Research Contexts
While the primary targets of this compound are certain cathepsins, a comprehensive understanding of its full biological target profile is essential. mdpi.com This includes identifying any previously unknown interactions with other proteins or pathways.
Key research directions in this area include:
Chemoproteomic Profiling: Techniques like using clickable photoaffinity probes can identify the direct binding partners of an inhibitor within a complex biological system, such as a cell lysate or even in living cells. nih.gov This approach can uncover both intended and unintended targets.
Activity-Based Probes: These probes can be used to assess the in vivo inhibition of a range of cathepsins and other proteases simultaneously, providing a clearer picture of the inhibitor's selectivity profile within a living organism. nih.govresearchgate.net
Computational Prediction: In silico methods can be used to screen large databases of protein structures to predict potential off-target interactions based on the chemical structure of the inhibitor.
A thorough understanding of off-target effects is critical. For example, some BACE1 inhibitors have been found to inhibit cathepsin D, leading to ocular toxicity. nih.gov Similarly, basic cathepsin K inhibitors have demonstrated increased off-target activity against other cathepsins due to their accumulation in lysosomes. nih.govacs.org
Exploration of Combination Strategies with Other Biological Modulators in Preclinical Settings
The complexity of many diseases suggests that targeting a single pathway may not be sufficient. Combining this compound with other therapeutic agents could offer synergistic effects and overcome potential resistance mechanisms.
Future preclinical research should explore combination strategies such as:
Combination with Chemotherapy: In cancer models, combining a pan-cathepsin inhibitor with chemotherapy has been shown to enhance anti-tumor efficacy. nih.gov This is because some tumors can develop resistance to chemotherapy through the action of cathepsins secreted by macrophages in the tumor microenvironment. frontiersin.org
Combination with Other Protease Inhibitors: In some cancers, the inhibition of one cathepsin can be compensated by the increased activity of another. nih.gov Therefore, simultaneously inhibiting multiple cathepsins, such as cathepsin B and cathepsin X, could have a synergistic effect on impairing tumor progression. nih.gov
Combination with Other Targeted Therapies: Depending on the disease context, combining this compound with inhibitors of other key signaling pathways could provide a more comprehensive therapeutic approach.
Development of Advanced Research Tools and Methodologies
Advancements in research tools are crucial for a deeper understanding of the biological roles of cathepsins and the effects of their inhibitors.
Future developments may include:
Improved Imaging Probes: The development of more sensitive and specific fluorescent or radioactive probes for in vivo imaging of cathepsin activity would allow for real-time monitoring of inhibitor efficacy and target engagement.
Advanced In Vitro Models: The use of more complex in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, can provide a more physiologically relevant environment to study the effects of this compound.
Artificial Intelligence and Machine Learning: AI and deep learning models can be used to screen large libraries of natural products and synthetic compounds to identify novel cathepsin inhibitors with desired properties. nih.gov These computational tools can also help in predicting the pharmacokinetic and pharmacodynamic properties of potential drug candidates. frontiersin.org
By pursuing these future research directions, the scientific community can build upon the current knowledge of this compound, paving the way for its optimized use as a research tool and potentially as a component of future therapeutic strategies.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to confirm the selectivity of Cathepsin Inhibitor I across cysteine proteases?
- Methodological Answer : Use kinetic assays (e.g., fluorogenic substrate cleavage) to measure inhibitory constants (Ki) against Cathepsin L, B, S, and other proteases. For example, competitive inhibition assays with Z-FF-FMK (Cathepsin L Inhibitor I) show Ki values of 63 ± 14 nM for Cathepsin L versus >1.5 µM for chymotrypsin, confirming selectivity . Parallel testing with recombinant enzymes under standardized pH conditions (e.g., pH 5.5 for lysosomal proteases) reduces off-target effects. Include positive controls like E-64 (pan-cathepsin inhibitor) to validate assay sensitivity.
| Protease | Ki (nM) | Selectivity Ratio (vs. Cathepsin L) | Source |
|---|---|---|---|
| Cathepsin L | 63 ± 14 | 1.0 | |
| Chymotrypsin | 1500 ± 200 | 23.8 | |
| Cathepsin B | >10,000 | >158 |
Q. How should researchers design dose-response studies to assess this compound efficacy in cellular models?
- Methodological Answer : Optimize inhibitor concentrations using viability assays (e.g., MTT) across a logarithmic range (e.g., 0.1–100 µM). For U251 glioblastoma cells, IC50 values for proliferation inhibition were observed at 10 µM, while apoptosis (via Annexin V/PI staining) required 20 µM . Pre-treat cells for 1–2 hours before inducing protease-dependent pathways (e.g., viral entry or lysosomal stress). Account for cell permeability by comparing intracellular cathepsin activity with/without inhibitor using fluorogenic probes (e.g., Magic Red).
Advanced Research Questions
Q. How can contradictory data on this compound’s role in apoptosis be resolved?
- Methodological Answer : Contradictions may arise from cell-type-specific protease dependencies or assay endpoints. For example, in microglia, Cathepsin X inhibition reduced TLR3/4-mediated apoptosis (via caspase-3/7 assays) , whereas in glioblastoma, Cathepsin L inhibition increased pro-apoptotic Bax/BCL-2 ratios . To resolve this:
Perform orthogonal assays (e.g., TUNEL, caspase activation, and mitochondrial membrane potential).
Use RNAi to silence specific cathepsins and compare phenotypes with pharmacological inhibition.
Validate findings across ≥3 cell lines with varying baseline cathepsin expression (e.g., via qPCR/Western blot).
Q. What methodologies are critical for studying this compound in vivo while ensuring reproducibility?
- Methodological Answer :
-
Dosing : Administer inhibitors via osmotic pumps or daily intraperitoneal injections, adjusting for bioavailability (e.g., 5 mg/kg in murine models) . Monitor plasma stability using LC-MS.
-
Endpoint Analysis : Combine histopathology (e.g., tumor sections stained for cleaved caspase-3) with activity-based probes to verify target engagement in tissues.
-
Controls : Include vehicle-treated and cathepsin-knockout cohorts to distinguish inhibitor-specific effects from compensatory protease activation.
Q. How should researchers address off-target effects when using this compound in complex biological systems?
- Methodological Answer :
Proteome-wide profiling : Use affinity pulldown with biotinylated inhibitor derivatives followed by mass spectrometry to identify non-target binding partners.
CRISPR validation : Compare phenotypic effects of genetic cathepsin knockout vs. pharmacological inhibition.
Structural modeling : Analyze inhibitor-enzyme docking to predict cross-reactivity (e.g., Cathepsin L vs. calpain inhibition) .
Data Interpretation and Reporting Guidelines
Q. What statistical frameworks are recommended for analyzing dose-dependent cathepsin inhibition?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 and Hill slopes. Report 95% confidence intervals and replicate experiments ≥3 times. For cellular studies, normalize data to untreated controls and account for batch effects using mixed-effects models .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanisms?
- Methodological Answer : Combine transcriptomics (RNA-seq of inhibitor-treated cells) with proteomics (TMT-labeled lysates) to identify downstream pathways. For example, Cathepsin L inhibition downregulated NF-κB targets and upregulated pro-apoptotic genes in glioblastoma . Use pathway enrichment tools (e.g., DAVID, GSEA) and validate hits with functional assays (e.g., luciferase reporters for NF-κB activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
